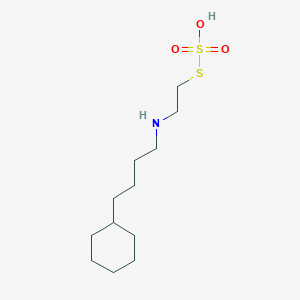

4-(2-Sulfosulfanylethylamino)butylcyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Sulfosulfanylethylamino)butylcyclohexane, also known as SBBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a water-soluble molecule that can be synthesized using different methods. In

Wirkmechanismus

4-(2-Sulfosulfanylethylamino)butylcyclohexane acts as a fluorescent probe by binding to proteins, DNA, and RNA. It interacts with the hydrophobic regions of these molecules, causing a change in the fluorescence intensity. This compound acts as a surfactant by lowering the surface tension of water, allowing it to form micelles and liposomes. This compound acts as a chiral selector by forming complexes with enantiomers, allowing them to be separated by chromatography. This compound acts as a ligand by coordinating with metal ions, forming stable complexes.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity and is not harmful to cells. It has been used to study the binding of proteins, DNA, and RNA, and its interaction with these molecules has not been shown to cause any significant changes in their structure or function. This compound has been used as a surfactant in drug delivery systems, and its use has not been associated with any adverse effects. This compound has been used as a chiral selector in chromatography, and its use has not been associated with any adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-(2-Sulfosulfanylethylamino)butylcyclohexane has several advantages for lab experiments. It is water-soluble, making it easy to handle and use in aqueous solutions. It has low toxicity and is not harmful to cells, making it suitable for use in biological systems. This compound has a high binding affinity for proteins, DNA, and RNA, making it a useful fluorescent probe. This compound has been used as a surfactant in drug delivery systems, allowing for the controlled release of drugs. However, this compound has some limitations for lab experiments. Its synthesis can be challenging, and the yield can be low. This compound is sensitive to pH changes, which can affect its fluorescence intensity.

Zukünftige Richtungen

There are several future directions for the use of 4-(2-Sulfosulfanylethylamino)butylcyclohexane in scientific research. One direction is the development of new synthesis methods to improve the yield of this compound. Another direction is the use of this compound as a fluorescent probe to study the binding of other biomolecules, such as carbohydrates and lipids. This compound could also be used as a surfactant in the formulation of new drug delivery systems. Additionally, this compound could be used as a chiral selector in the separation of other enantiomers. The potential applications of this compound in scientific research are vast, and further research is needed to explore its full potential.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods, and its use as a fluorescent probe, surfactant, chiral selector, and ligand has been extensively studied. This compound has low toxicity and is not harmful to cells, making it suitable for use in biological systems. Its potential applications in scientific research are vast, and further research is needed to explore its full potential.

Synthesemethoden

4-(2-Sulfosulfanylethylamino)butylcyclohexane can be synthesized using various methods, including the reaction of 4-bromobutylcyclohexane with sodium sulfite and sodium bisulfite, followed by reaction with ethylenediamine and sodium hydroxide. Another method involves the reaction of 4-bromobutylcyclohexane with sodium sulfite and sodium bisulfite, followed by reaction with cysteamine and sodium hydroxide. The yield of this compound using these methods ranges from 40-60%.

Wissenschaftliche Forschungsanwendungen

4-(2-Sulfosulfanylethylamino)butylcyclohexane has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe to study the binding of proteins, DNA, and RNA. It has also been used as a surfactant to study the behavior of micelles and liposomes. This compound has been used as a chiral selector in chromatography to separate enantiomers. It has also been used as a ligand to study the binding of metal ions.

Eigenschaften

| 19142-98-4 | |

Molekularformel |

C12H25NO3S2 |

Molekulargewicht |

295.5 g/mol |

IUPAC-Name |

4-(2-sulfosulfanylethylamino)butylcyclohexane |

InChI |

InChI=1S/C12H25NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h12-13H,1-11H2,(H,14,15,16) |

InChI-Schlüssel |

ZXQNHZRSLAQFIO-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCCNCCSS(=O)(=O)O |

Kanonische SMILES |

C1CCC(CC1)CCCCNCCSS(=O)(=O)O |

| 19142-99-5 | |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)

![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)